9-Fluoro-5-methylchrysene

Beschreibung

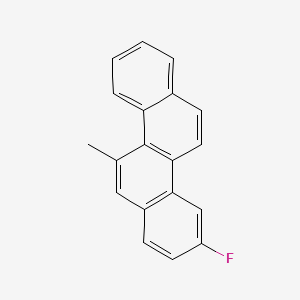

9-Fluoro-5-methylchrysene (C₁₉H₁₃F, molecular weight 260.32) is a fluorinated polycyclic aromatic hydrocarbon (PAH) derived from chrysene, a four-ring aromatic system. It is part of the F-PAH® series and is cataloged as a reference standard in isooctane at a concentration of 50 µg/mL . The compound is structurally characterized by a fluorine atom at the 9-position and a methyl group at the 5-position of the chrysene backbone. Its mutagenic and tumorigenic properties have been extensively studied, particularly in the context of metabolic activation pathways and comparative carcinogenicity with other substituted chrysenes .

Eigenschaften

CAS-Nummer |

64977-48-6 |

|---|---|

Molekularformel |

C19H13F |

Molekulargewicht |

260.3 g/mol |

IUPAC-Name |

3-fluoro-11-methylchrysene |

InChI |

InChI=1S/C19H13F/c1-12-10-14-6-8-15(20)11-18(14)17-9-7-13-4-2-3-5-16(13)19(12)17/h2-11H,1H3 |

InChI-Schlüssel |

AMIHJYBUKVNSFM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C(C=C2)F)C3=C1C4=CC=CC=C4C=C3 |

Kanonische SMILES |

CC1=CC2=C(C=C(C=C2)F)C3=C1C4=CC=CC=C4C=C3 |

Andere CAS-Nummern |

64977-48-6 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Tumorigenic Activity

Fluorination and methylation patterns significantly influence the carcinogenic potency of chrysene derivatives. Key findings from mouse skin tumorigenicity assays include:

- Mechanistic Insight: The peri-fluorine atom in 12-fluoro-5-methylchrysene sterically hinders the formation of the 1,2-dihydrodiol, a critical proximate carcinogen.

Mutagenicity and Metabolic Activation

- Ames Test Results: this compound exhibits mutagenicity in Salmonella typhimurium TA100 at 20 µg/plate, consistent with other carcinogenic PAHs .

- Metabolite Profiles: this compound: Generates 1,2-dihydrodiol and 7,8-dihydrodiol metabolites in mouse epidermis, with ratios favoring the former (critical for carcinogenicity) . 12-Fluoro-5-methylchrysene: Predominantly forms 7,8-dihydrodiol (68:1 ratio vs. 1,2-dihydrodiol), explaining its reduced tumorigenicity .

Physicochemical and Experimental Variability

- Solvent Systems : Unlike this compound (isooctane), analogs like 3-fluorochrysene and 9-fluorobenzo[k]fluoranthene are solubilized in toluene, which may influence bioavailability in assays .

- Toxicity Profile: this compound is classified as a "questionable carcinogen" by the EPA Genetic Toxicology Program, with tumorigenic data from dermal studies (TDLo = 1200 µg/kg in mice) .

Critical Analysis of Structural Determinants

- Bay-Region Methylation: The 5-methyl group in chrysene derivatives enhances carcinogenicity by stabilizing diol-epoxide intermediates. Fluorination at non-peri positions (e.g., 9-fluoro) preserves this activity .

- Fluorine Substitution: Peri Positions (e.g., 12-F): Disrupt electron density and sterically block cytochrome P450-mediated dihydrodiol formation . Non-Peri Positions (e.g., 9-F): Minimal steric interference, allowing metabolic activation akin to non-fluorinated analogs .

Q & A

Basic: What are the recommended analytical techniques for characterizing 9-fluoro-5-methylchrysene in experimental settings?

Answer:

Characterization typically involves chromatographic and spectroscopic methods. Gas chromatography-mass spectrometry (GC-MS) is suitable for purity assessment and structural confirmation due to its high sensitivity for polycyclic aromatic hydrocarbons (PAHs) . For solvent-based reference standards, ensure compatibility between the solvent (e.g., isooctane or toluene) and the analytical method to avoid interference . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying fluorination and methyl substitution patterns. Report solvent concentrations (e.g., 50 µg/mL in isooctane) explicitly to ensure reproducibility .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Adhere to CLP Regulation (EC) No 1272/2008 guidelines for hazardous substances . Key precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to minimize inhalation risks .

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Waste Disposal: Segregate contaminated materials and consult certified waste management services to prevent environmental release .

Toxicity data indicates mutagenic potential (e.g., mma-sat 20 µg/plate) and tumorigenic effects in animal models (TDLo: 1200 µg/kg) . Always reference Safety Data Sheets (SDS) from authoritative sources like NIST or EPA .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:

Discrepancies in toxicity data (e.g., mutagenicity vs. carcinogenicity) often arise from experimental variables:

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing gaps . For instance, investigate metabolic activation pathways using deuterated analogs (e.g., chrysene-d12) to track bioactivation .

Advanced: What methodological considerations are critical for synthesizing this compound derivatives?

Answer:

Synthesis optimization requires:

- Fluorination Position: The 9-fluoro group influences electronic properties; verify regioselectivity via NMR .

- Methyl Substitution: Use spirocyclic intermediates (e.g., spiro[fluorene-9,9'-phenanthren]) to stabilize reactive intermediates .

- Purification: Column chromatography with silica gel or HPLC to separate isomers.

Example Protocol:

React chrysene with methyl iodide under Friedel-Crafts conditions.

Introduce fluorine via electrophilic substitution using Selectfluor®.

Validate purity (>98%) via GC-MS and elemental analysis .

Basic: How should researchers report experimental conditions for this compound to ensure reproducibility?

Answer:

Follow ICMJE standards for chemical reporting :

- Chemical Details: CAS No. (64977-46-8), molecular formula (C₁₉H₁₃F), solvent (e.g., isooctane), and concentration (e.g., 50 µg/mL) .

- Instrumentation: Specify GC-MS parameters (column type, temperature gradient) .

- Safety Data: Include CLP classification and mutagenicity references (e.g., EPA Genetic Toxicology Program) .

Advanced: What environmental persistence studies are warranted for this compound?

Answer:

Prioritize:

- Photodegradation: Assess stability under UV light using deuterated internal standards (e.g., chrysene-d12) .

- Bioaccumulation: Measure logP values to predict lipid solubility and environmental mobility.

- Ecotoxicology: Use Daphnia magna or algal models to evaluate aquatic toxicity .

Report degradation byproducts (e.g., fluorinated quinones) and align with REACH regulations for environmental risk assessment .

Basic: What are the key differences between this compound and structurally similar PAHs in toxicity studies?

Answer:

Comparative toxicity profiles:

| Compound | Mutagenicity (Ames Test) | Carcinogenicity |

|---|---|---|

| This compound | Positive (20 µg/plate) | Tumorigenic (skin, mouse) |

| Chrysene | Weakly positive | IARC Group 2B |

| Benzo[k]fluoranthene | Negative | IARC Group 2A |

The methyl and fluoro groups enhance electrophilicity, increasing DNA adduct formation .

Advanced: How can computational modeling enhance the study of this compound’s reactivity?

Answer:

Use density functional theory (DFT) to:

- Predict electrophilic sites for metabolic activation.

- Simulate interactions with DNA bases (e.g., guanine adduct formation).

- Compare with experimental NMR/X-ray crystallography data .

Tools like Gaussian or ORCA are recommended. Validate models using deuterated analogs (e.g., chrysene-d12) to track reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.